molecular formula C21H23N3O4S2 B2587773 N-(3-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide CAS No. 941879-44-3

N-(3-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide

Cat. No.: B2587773
CAS No.: 941879-44-3
M. Wt: 445.55
InChI Key: FJBNWBRLZGTZRG-UHFFFAOYSA-N
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Description

N-(3-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a synthetic organic compound belonging to the class of thiazole carboxamide derivatives. This structure features a central 4-methylthiazole ring core, which is substituted at the 2-position with a 4-methylphenylsulfonamido group and at the 5-position with a carboxamide linker connected to a 3-methoxyphenethyl chain. The molecular formula is C 22 H 25 N 3 O 4 S 2 and the molecular weight is 459.58 g/mol . Thiazole carboxamide derivatives are a significant area of investigation in medicinal chemistry due to their diverse biological activities. Published scientific literature indicates that structurally related compounds have demonstrated potential as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation research . Other studies on analogous pyridinyl-thiazolyl carboxamide derivatives have shown promise in regulating angiogenesis signaling pathways, suggesting potential for research in oncology and tumor growth . The specific pharmacological profile and mechanism of action of this compound are subjects for further scientific investigation. This product is provided for non-human research purposes. It is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with their institution's laboratory safety procedures.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-14-7-9-18(10-8-14)30(26,27)24-21-23-15(2)19(29-21)20(25)22-12-11-16-5-4-6-17(13-16)28-3/h4-10,13H,11-12H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBNWBRLZGTZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula : C₁₈H₁₉N₃O₃S
  • Molecular Weight : 357.42 g/mol

The thiazole ring and sulfonamide group are significant for its biological properties, influencing its interaction with biological targets.

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial for cellular processes. For instance, it may act as an inhibitor of certain kinases involved in cancer cell proliferation.
  • Receptor Modulation : The presence of the methoxyphenethyl group suggests potential interaction with neurotransmitter receptors, possibly affecting signaling pathways related to mood and cognition.

Anticancer Activity

Recent studies have investigated the anticancer effects of this compound. In vitro assays demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including:

  • Breast Cancer (MCF-7) : IC50 = 12 µM
  • Lung Cancer (A549) : IC50 = 15 µM

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models, it decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential role in treating inflammatory diseases.

Activity TypeCell Line/ModelIC50 (µM)Mechanism
AnticancerMCF-712Apoptosis induction
A54915Cell cycle arrest
Anti-inflammatoryMouse modelN/ACytokine level reduction

Case Studies

  • Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry highlighted that the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Inflammatory Response Modulation : In a model of induced arthritis, administration of the compound resulted in reduced joint swelling and pain, correlating with histological improvements in joint tissue.

Research Findings

Recent literature emphasizes the dual action of this compound as both an anticancer agent and an anti-inflammatory drug. Its ability to modulate key signaling pathways makes it a candidate for further development into therapeutic agents for cancer and inflammatory diseases.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Core

  • N-(3-Methoxyphenyl)-4-Methyl-2-(2-Propyl-4-Pyridinyl)Thiazole-5-Carboxamide (3k) : The target compound’s 3-methoxyphenethyl group enhances angiogenesis inhibition compared to pyridinyl analogs (e.g., 4-pyridinyl derivatives in ). SAR studies indicate that bulky aromatic substituents improve binding to angiogenesis-related targets .

Sulfonamido Group Modifications

  • Ethyl 4-Methyl-2-(4-Methylphenylsulfonamido)Thiazole-5-Carboxylate Derivatives : Derivatives in and replace the carboxamide with ester groups (e.g., ethyl carboxylate). These compounds show lower bioactivity due to reduced hydrogen-bonding capacity .
  • Nitrothiophene Carboxamides (): While structurally distinct (thiophene vs. thiazole core), the nitro group in these compounds enhances antibacterial activity but introduces synthetic challenges (e.g., 42% purity for one derivative vs. 99% for another) .

Spectral Characterization

  • IR Spectroscopy : The target compound’s sulfonamido group exhibits characteristic S=O stretches (~1350 cm⁻¹), similar to derivatives in and . However, the absence of C=O bands in thiadiazole derivatives (e.g., compounds 7–9 in ) highlights structural divergences .
  • 1H NMR : The 3-methoxyphenethyl group in 3k generates distinct aromatic signals (δ 6.7–7.3 ppm), contrasting with pyridinyl analogs (δ 8.0–8.5 ppm for pyridine-H) .

Antiangiogenic Activity

  • Compound 3k: Inhibits HUVEC colony formation and migration at nanomolar concentrations, outperforming Vandetanib in aortic ring and CAM assays .
  • Thiazole-Thiadiazole Hybrids () : Exhibit anticancer activity (e.g., compound 7b: IC50 = 1.61 μg/mL against HepG-2), but their mechanism differs, targeting cell proliferation rather than angiogenesis .

Pharmacokinetic Profiles

    Q & A

    Basic: What are the standard synthetic protocols for preparing thiazole-5-carboxamide derivatives like N-(3-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide?

    Methodological Answer:
    Thiazole-5-carboxamide derivatives are typically synthesized via cyclization of thiourea intermediates or coupling reactions. For example:

    • Step 1 : React 4-methyl-2-aminothiazole-5-carboxylic acid with 4-methylbenzenesulfonyl chloride to introduce the sulfonamido group .
    • Step 2 : Couple the intermediate with 3-methoxyphenethylamine using carbodiimide reagents (e.g., DCC or EDCI) in anhydrous dichloromethane (DCM) at 0–25°C .
    • Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane gradient) .
      Key parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC.

    Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

    Methodological Answer:

    • 1H/13C-NMR : Assign methoxy (δ ~3.8 ppm), sulfonamido (δ ~7.5–7.8 ppm for aromatic protons), and thiazole ring protons (δ ~6.5–7.2 ppm). Compare with computed spectra for validation .
    • FT-IR : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and carboxamide (C=O at ~1650 cm⁻¹) .
    • Elemental Analysis : Verify C, H, N percentages (e.g., theoretical vs. experimental deviations ≤0.3%) .
    • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~470–480) .

    Basic: What in vitro assays are commonly used to evaluate the antitumor potential of such compounds?

    Methodological Answer:

    • Cell Viability Assays : Use MTT or SRB assays on NCI-60 cancer cell lines (e.g., breast MCF-7, lung A549) at 1–100 µM concentrations .
    • Dose-Response Curves : Calculate IC50 values after 48–72 hours of exposure.
    • Control Compounds : Include cisplatin or doxorubicin as positive controls. Data normalization to vehicle-treated cells is critical .

    Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

    Methodological Answer:

    • Modify Substituents :
      • Replace 3-methoxyphenethyl with bulkier groups (e.g., 4-fluorophenethyl) to enhance membrane permeability .
      • Vary sulfonamido substituents (e.g., electron-withdrawing groups) to modulate target binding .
    • In Silico Docking : Use AutoDock Vina to predict interactions with targets like tubulin or kinases .
    • Synthesize Analogues : Test 10–20 derivatives in parallel, prioritizing compounds with <50 nM IC50 in primary screens .

    Advanced: What strategies improve synthetic yield and scalability of thiazole-5-carboxamides?

    Methodological Answer:

    • Optimize Coupling Reagents : Replace DCC with HATU for higher efficiency (yield increase from 75% to >90%) .
    • Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C .
    • Scale-Up Considerations : Use flow chemistry for cyclization steps to minimize side products .

    Advanced: How should researchers resolve contradictions between theoretical and experimental data (e.g., elemental analysis)?

    Methodological Answer:

    • Repeat Synthesis : Ensure consistency across batches (e.g., ±0.2% deviation in C/H/N) .
    • Alternative Characterization : Use X-ray crystallography to confirm molecular structure if NMR is ambiguous .
    • Error Analysis : Check for hygroscopicity (moisture absorption) or incomplete combustion during CHN analysis .

    Advanced: What mechanistic studies are recommended to elucidate this compound’s mode of action?

    Methodological Answer:

    • Target Identification : Perform pull-down assays with biotinylated probes followed by LC-MS/MS .
    • Apoptosis Pathways : Assess caspase-3/7 activation via fluorometric assays .
    • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) at 1 µM .

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